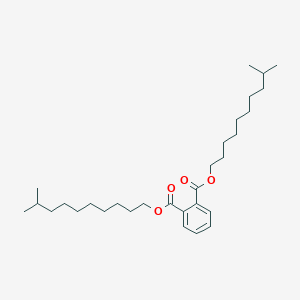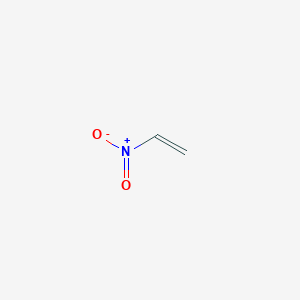
Diisoundecyl phthalate
Descripción general
Descripción
Diisoundecyl phthalate is a phthalate ester, which is a type of ester derived from phthalic acid. Phthalate esters are primarily used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is commonly used to soften polyvinyl chloride and is found in a variety of products, including glues, building materials, personal care products, detergents, surfactants, packaging, children’s toys, paints, pharmaceuticals, food products, and textiles .
Mecanismo De Acción
Target of Action
Diisoundecyl phthalate (DIUP) is a phthalate ester primarily used as a plasticizer to soften polyvinyl chloride . The primary targets of DIUP are endocrine systems, specifically the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis . These systems play a crucial role in neurodevelopmental processes .
Mode of Action
DIUP, like other phthalates, acts as an endocrine disruptor . It interferes with hormone synthesis, transport, and metabolism . DIUP can alter the development and function of hormone-dependent structures within the nervous system, potentially inducing neurological disorders . It interferes with nuclear receptors in various neural structures involved in controlling brain functions .
Biochemical Pathways
Phthalates, including DIUP, are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . The degradation of phthalates using microorganisms could play a significant role in their removal from the environment .
Pharmacokinetics
It’s known that phthalates are hazardous due to their ability to act as endocrine disruptors . They are being phased out of many products in the United States and European Union due to these health concerns .
Result of Action
The combination of effects associated with phthalates, including DIUP, is often referred to as 'phthalate syndrome’ . This syndrome can cause a number of developmental malformations . Phthalate esters are endocrine disruptors and can cause a number of developmental malformations .
Action Environment
DIUP is found in a number of products, including glues, building materials, personal care products, detergents and surfactants, packaging, children’s toys, paints, pharmaceuticals, food products, and textiles . The environmental factors, such as the presence of these products, can influence the action, efficacy, and stability of DIUP . The major route of degradation is expected to be biotic .
Análisis Bioquímico
Biochemical Properties
Diisoundecyl phthalate interacts with various enzymes, proteins, and other biomolecules. It’s known to act as an endocrine disruptor
Cellular Effects
This compound can have significant effects on various types of cells and cellular processes. It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to act as an endocrine disruptor . It may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Transport and Distribution
This compound is transported and distributed within cells and tissues . It could interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Métodos De Preparación
Diisoundecyl phthalate is synthesized through the esterification of phthalic acid with isoundecyl alcohol. The reaction typically involves heating phthalic acid with isoundecyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the reaction, driving the equilibrium towards the formation of the ester . Industrial production methods involve similar processes but on a larger scale, often using continuous reactors to increase efficiency and yield.
Análisis De Reacciones Químicas
Diisoundecyl phthalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and isoundecyl alcohol.
Oxidation: this compound can be oxidized to form phthalic anhydride and other oxidation products.
Common reagents and conditions for these reactions include acids, bases, oxidizing agents, and specific catalysts. The major products formed from these reactions are phthalic acid, isoundecyl alcohol, and phthalic anhydride .
Aplicaciones Científicas De Investigación
Diisoundecyl phthalate has several scientific research applications:
Chemistry: It is used as a plasticizer in the production of flexible polyvinyl chloride, which is used in various chemical applications.
Biology: Research on this compound focuses on its effects as an endocrine disruptor, impacting hormone regulation and development.
Medicine: Studies investigate its potential health effects, including its role in reproductive toxicity and its impact on neurological processes.
Industry: It is widely used in the manufacturing of plastics, coatings, and other materials that require enhanced flexibility and durability
Comparación Con Compuestos Similares
Diisoundecyl phthalate is similar to other phthalate esters, such as diisodecyl phthalate and diisononyl phthalate. These compounds share similar chemical structures and functions as plasticizers. this compound is unique in its specific ester side chains, which can influence its physical properties and applications. Similar compounds include:
Diisodecyl phthalate: Used in similar applications but with different ester side chains.
Diisononyl phthalate: Another plasticizer with slightly different physical properties and applications.
This compound’s unique ester side chains provide specific advantages in certain applications, such as enhanced flexibility and durability in polyvinyl chloride products .
Propiedades
IUPAC Name |
bis(9-methyldecyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O4/c1-25(2)19-13-9-5-7-11-17-23-33-29(31)27-21-15-16-22-28(27)30(32)34-24-18-12-8-6-10-14-20-26(3)4/h15-16,21-22,25-26H,5-14,17-20,23-24H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBAGUMSAPUZPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90242295 | |
| Record name | Diisoundecyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90242295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96507-86-7 | |
| Record name | Diisoundecyl phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096507867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diisoundecyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90242295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisoundecyl phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.467 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(R)-3-[[N-(1-Hydroxymethyl-2-phenylethyl)amino]methyl]-4-nitrobenzenecarbonitrile](/img/structure/B32701.png)




![2-[[(5R)-3-(3-Fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione](/img/structure/B32714.png)

